molecular formula C10H14N2O2 B573635 4-Amino-2,6-dimethyl-nicotinic acid ethyl ester CAS No. 169379-97-9

4-Amino-2,6-dimethyl-nicotinic acid ethyl ester

Cat. No.: B573635
CAS No.: 169379-97-9
M. Wt: 194.234
InChI Key: MFUHNVWAFCNNMH-UHFFFAOYSA-N
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Description

4-Amino-2,6-dimethyl-nicotinic acid ethyl ester is an organic compound that belongs to the class of nicotinic acid derivatives This compound is characterized by the presence of an amino group at the 4-position, two methyl groups at the 2- and 6-positions, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2,6-dimethyl-nicotinic acid ethyl ester typically involves the esterification of 4-Amino-2,6-dimethyl-nicotinic acid. One common method is the reaction of 4-Amino-2,6-dimethyl-nicotinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2,6-dimethyl-nicotinic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Oxidation of the compound can lead to the formation of 4-Amino-2,6-dimethyl-nicotinic acid.

    Reduction: Reduction can yield 4-Amino-2,6-dimethyl-nicotinic alcohol.

    Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

4-Amino-2,6-dimethyl-nicotinic acid ethyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Amino-2,6-dimethyl-nicotinic acid ethyl ester involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Nicotinic Acid:

    2,6-Dimethyl-nicotinic Acid: Lacks the amino group present in 4-Amino-2,6-dimethyl-nicotinic acid ethyl ester.

    4-Amino-nicotinic Acid: Lacks the methyl groups present in this compound.

Uniqueness

This compound is unique due to the presence of both amino and methyl groups, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Biological Activity

4-Amino-2,6-dimethyl-nicotinic acid ethyl ester (CAS No. 169379-97-9) is a derivative of nicotinic acid characterized by an amino group at the 4-position and ethyl ester functionality. This compound has garnered attention in pharmacological research due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies.

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : Ethyl 4-amino-2,6-dimethylpyridine-3-carboxylate
  • Molecular Formula : C10H14N2O2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in the body. It can modulate enzyme and receptor activities, leading to various biological effects such as:

  • Inhibition of microbial growth
  • Induction of apoptosis in cancer cells .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated its inhibitory effects against various pathogenic microorganisms:

PathogenInhibition Zone (mm)
Escherichia coli30
Staphylococcus aureus28
Candida albicans25

These results indicate that the compound shows strong activity against both bacterial and fungal pathogens, suggesting its potential as a therapeutic agent in treating infections .

Anticancer Activity

In vitro studies have explored the anticancer properties of this compound. It has been shown to induce apoptosis in certain cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. The following table summarizes findings from various studies:

Cancer Cell LineIC50 (µM)Mechanism of Action
HeLa15Induction of apoptosis
MCF-720Mitochondrial dysfunction
A54918ROS generation

These findings highlight its potential for further development as an anticancer therapeutic .

Case Studies

Several case studies have reported on the efficacy of this compound in preclinical models:

  • Study on E. coli Infections : In a murine model, administration of the compound significantly reduced bacterial load in infected tissues compared to controls.
  • Breast Cancer Model : Treatment with the compound resulted in a marked reduction in tumor size and increased survival rates in MCF-7 xenograft models.

These studies support the compound's potential for clinical applications in infectious diseases and oncology .

Computational Studies

Molecular docking studies have been conducted to understand the binding interactions between this compound and target proteins involved in its biological activity. The docking scores indicate favorable interactions with key residues within active sites of enzymes related to microbial resistance and cancer progression.

Binding Affinity Data

Target ProteinDocking Score (kcal/mol)Key Interactions
PBP3-9.333Hydrogen bonds with Ser448
CYP51-5.886Hydrophobic interactions

These computational insights provide a rationale for its observed biological effects and guide further experimental validation .

Properties

IUPAC Name

ethyl 4-amino-2,6-dimethylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-4-14-10(13)9-7(3)12-6(2)5-8(9)11/h5H,4H2,1-3H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFUHNVWAFCNNMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(N=C1C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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